2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione
Description
2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione is a bicyclic heterocyclic compound featuring a spiro junction at the 4,5-position, with two nitrogen atoms in the six-membered ring and conjugated dione groups at positions 4 and 6.
Properties
IUPAC Name |
2,3-diazaspiro[4.5]dec-1-ene-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-1-3-8(4-2-6)5-9-10-7(8)12/h5H,1-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSZUDXKFDCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the Bucherer–Bergs reaction, which involves the catalytic hydrogenation and oxidation of 4-methoxycyclohexan-1-one . Another approach involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to achieve high yields and purity. For instance, the use of catalytic hydrogenation and oxidation under controlled conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione undergoes various chemical reactions, including:
Oxidation: Catalytic hydrogenation and oxidation are key steps in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions:
Catalytic Hydrogenation: Utilizes catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Often involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticonvulsant agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can have therapeutic potential in various inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Diazaspiro Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in ring size, substituent patterns, and functional group positioning, leading to distinct physicochemical and biological behaviors. Key comparisons include:
Table 1: Structural and Property Comparison
<sup>*</sup>XlogP: Calculated octanol-water partition coefficient.
Key Observations:
Ring Size Effects :
- The [5.5] system (e.g., compound 5d ) exhibits higher melting points (162°C) compared to [4.5] analogs (e.g., 5a : 73–74°C), likely due to enhanced molecular symmetry and intermolecular packing .
- Larger rings may reduce steric strain but increase lipophilicity, as seen in the lower XlogP of [4.5] systems (e.g., 0.8 for 1,4-Diazaspiro[4.5]decane-2,3-dione vs. ~1.2 estimated for the target compound).
Substituent Influence :
- Electron-donating groups (e.g., 4-methoxyphenyl in 5c ) lower melting points (60°C) compared to phenyl or methylphenyl derivatives, suggesting reduced crystallinity .
- Alkylation reactions (e.g., compound 6a ) yield viscous oils (65% yield), indicating that substituent bulkiness impacts physical states .
Dione placement (4,8 vs. 2,3 or 3,5) alters hydrogen-bonding capacity (e.g., 2,3-dione in has two H-bond donors vs. the target compound’s ene-modified system) .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione, and how do reaction conditions influence product purity?
Answer:
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions, where precursors such as diketones or amino esters are subjected to controlled oxidation or substitution. For example, oxidation reactions may yield higher-purity products under inert atmospheres (e.g., nitrogen), while substitution pathways require precise stoichiometric ratios of reagents to avoid side products like polymeric byproducts . Reaction temperature and solvent polarity are critical: lower temperatures (e.g., 0–5°C) favor selective intramolecular cyclization, while polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Structural validation typically combines spectroscopic and crystallographic methods:
- NMR : H and C NMR are used to confirm spirocyclic connectivity, with characteristic peaks for carbonyl groups (δ ~170–180 ppm) and sp³ hybridized carbons in the spirolinkage .
- X-ray Crystallography : Resolves bond angles and confirms the non-planar spiro geometry, which is critical for distinguishing stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, ensuring absence of contaminants .
Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For instance, a 2³ factorial design could test:
- Factors : Temperature (25°C vs. 60°C), catalyst (Pd/C vs. CuI), solvent (THF vs. DCM).
- Response Variables : Yield, purity, reaction time.
Statistical analysis (ANOVA) identifies interactions between variables, such as the synergistic effect of Pd/C and THF at 60°C for maximizing yield . This approach reduces trial iterations and resolves contradictions in literature-reported yields .
Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor binding, focusing on the spirocyclic core’s interaction with enzyme active sites (e.g., kinases or proteases) .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic substitutions .
- MD Simulations : Evaluate stability of protein-ligand complexes over time, identifying key residues for binding .
These methods help prioritize derivatives for synthesis, reducing experimental costs .
Advanced: How can researchers resolve contradictions in reported reaction outcomes for spirocyclic compounds like this compound?
Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). A systematic approach includes:
- Replication Studies : Reproduce literature methods under controlled atmospheres (e.g., glovebox) to isolate environmental factors .
- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation, identifying divergent pathways under slight condition changes .
- Meta-Analysis : Compare datasets across studies using multivariate regression to highlight outliers or systematic biases .
Advanced: What experimental protocols are recommended for studying the stability of this compound under varying pH and temperature?
Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, sampling weekly for HPLC analysis to detect degradation products .
- pH-Dependent Studies : Prepare buffered solutions (pH 1–13) and monitor hydrolytic stability via UV-Vis spectroscopy (λ = 250–300 nm) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres to assess thermal resilience .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance the study of reaction kinetics for this compound?
Answer:
AI-integrated COMSOL models simulate reaction dynamics by coupling mass transfer, thermodynamics, and kinetics. For example:
- Parameter Optimization : Machine learning algorithms iteratively adjust rate constants to fit experimental data, reducing calibration time .
- Sensitivity Analysis : Identifies rate-limiting steps (e.g., cyclization vs. proton transfer) under varying pressures/temperatures .
- Real-Time Feedback : AI predicts optimal quenching times to maximize yield during scaled-up syntheses .
Basic: What spectroscopic techniques are most reliable for quantifying this compound in complex mixtures?
Answer:
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from byproducts (retention time ~8–10 min) .
- GC-MS : Suitable for volatile derivatives; derivatization with BSTFA enhances detectability .
- NMR qNMR : Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification without calibration curves .
Advanced: How can researchers design educational modules to teach synthetic strategies for spirocyclic compounds like this compound?
Answer:
- Modular Experiments : Combine synthesis (e.g., cyclization) with characterization (NMR/MS) in a 3-week module, emphasizing green chemistry principles .
- Problem-Based Learning (PBL) : Students troubleshoot failed reactions (e.g., low yield due to moisture) using factorial design and IR data .
- Virtual Labs : COMSOL simulations allow students to explore reaction parameters safely before hands-on work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
